molecular formula C26H27N3O2S2 B2689049 N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111318-00-3

N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2689049
CAS No.: 1111318-00-3
M. Wt: 477.64
InChI Key: BIOHFGDUVQBJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.64. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

  • A study by Gangjee et al. (2008) investigated compounds similar to the one as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in nucleotide synthesis, and inhibitors can have applications in cancer therapy. The study found that certain compounds demonstrated potent dual inhibitory activities against human TS and DHFR, indicating potential as antitumor agents (Gangjee et al., 2008).

Antitumor Activity

  • Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives with different functional groups. The newly synthesized compounds exhibited potent anticancer activity on various human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Inhibitors of Dual Thymidylate Synthase and Dihydrofolate Reductase

  • Gangjee et al. (2009) synthesized analogues of the compound as potential dual inhibitors of TS and DHFR. The research aimed at finding antitumor agents and revealed that the compound was an excellent dual inhibitor of human TS and DHFR, showing significant activity against tumor cells in culture (Gangjee et al., 2009).

Synthesis and Biological Evaluation of N-Acetamides

  • Severina et al. (2020) focused on synthesizing derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants. The study evaluated the affinity of these compounds with anticonvulsant biotargets and their in vivo anticonvulsant activity. This research shows another potential application in neuropharmacology (Severina et al., 2020).

Chemoselective Acetylation

  • Magadum and Yadav (2018) described a process involving chemoselective acetylation using a similar compound. This process has implications in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-4-5-6-18-9-13-20(14-10-18)27-22(30)16-33-26-28-23-21(19-11-7-17(2)8-12-19)15-32-24(23)25(31)29(26)3/h7-15H,4-6,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOHFGDUVQBJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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